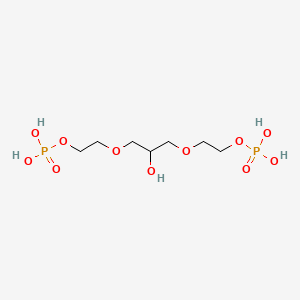![molecular formula C16H15N3O7S B12753548 [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate CAS No. 93628-95-6](/img/structure/B12753548.png)
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate is a complex organic compound with a unique structure that includes both aromatic and acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-hydroxyaniline: This can be achieved through the reduction of nitrobenzene.
Acetylation: The 4-hydroxyaniline is then acetylated using acetic anhydride to form 4-acetoxyaniline.
Sulfamoylation: The acetoxyaniline is reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Final Coupling: The final step involves coupling the intermediate with phenyl acetate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Acetylacetone: Another compound with acetyl groups that can undergo similar reactions.
Uniqueness
What sets [4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure provides specific interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
93628-95-6 |
|---|---|
Molekularformel |
C16H15N3O7S |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O7S/c1-10(20)26-13-6-8-14(9-7-13)27(24,25)19-18-16(23)15(22)17-11-2-4-12(21)5-3-11/h2-9,19,21H,1H3,(H,17,22)(H,18,23) |
InChI-Schlüssel |
ZMJWBBDYVIHBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


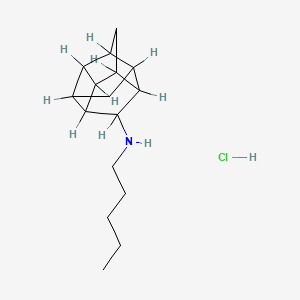
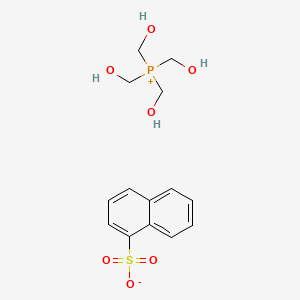
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
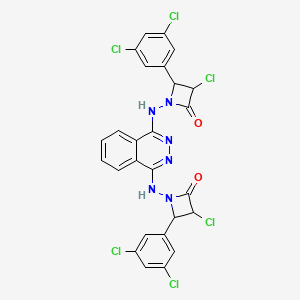
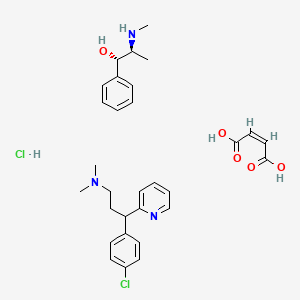
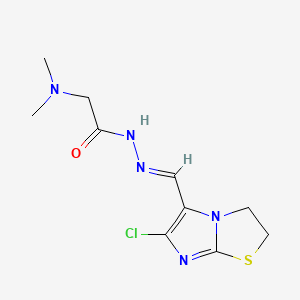
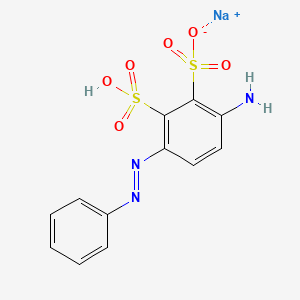
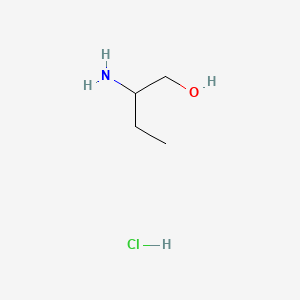

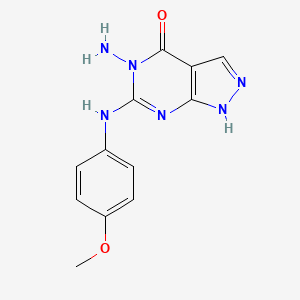


![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
